1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL
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Overview
Description
1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethan-1-OL group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4-difluorophenylacetone with bromine under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The ethan-1-OL group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a difluorophenyl ethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of 1-(2-Bromo-4,6-difluorophenyl)ethanone.
Reduction: Formation of 1-(2,4-difluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The ethan-1-OL group may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability .
Comparison with Similar Compounds
1-(4-Bromo-2,6-difluorophenyl)ethanol: Similar structure but with different positional isomers.
2-Bromo-1-(2,6-difluorophenyl)ethan-1-one: Contains a ketone group instead of an ethan-1-OL group.
1-(2,4-Difluorophenyl)ethanol: Lacks the bromine atom, resulting in different chemical properties.
Uniqueness: 1-(2-Bromo-4,6-difluorophenyl)ethan-1-OL is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets. This compound’s distinct structure makes it a valuable tool in various research applications .
Properties
Molecular Formula |
C8H7BrF2O |
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Molecular Weight |
237.04 g/mol |
IUPAC Name |
1-(2-bromo-4,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c1-4(12)8-6(9)2-5(10)3-7(8)11/h2-4,12H,1H3 |
InChI Key |
JQUKEWYLMCLQQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1Br)F)F)O |
Origin of Product |
United States |
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